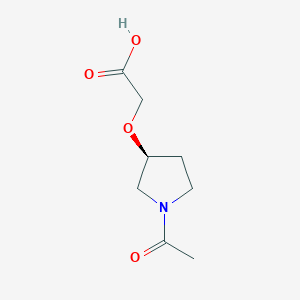

((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

Description

((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a chiral organic compound featuring a pyrrolidine ring substituted with an acetyloxy group at the 3-position and an acetic acid moiety. This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and fine chemicals, due to its stereochemical specificity and functional versatility . Its structural backbone—a pyrrolidine ring fused with an acetic acid group—enables interactions with biological targets, making it valuable in drug discovery. However, commercial availability of this compound is currently discontinued, limiting its direct application in recent studies .

Properties

IUPAC Name |

2-[(3S)-1-acetylpyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVBDZPPRBAMQR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring is usually performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Acetic Acid Moiety: This step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or acetic acid moieties, using reagents like sodium hydroxide or alkyl halides, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

Substitution: Sodium hydroxide, alkyl halides, solvents like ethanol or dichloromethane.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth. This property is particularly significant in developing new antibiotics to combat resistant strains of bacteria.

1.2 Neurological Effects

The compound has shown potential in neurological applications, particularly in modulating neurotransmitter systems. Research indicates that it may influence acetylcholine pathways, which are crucial for cognitive functions and memory retention. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's.

Biochemical Interactions

2.1 Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic activity in the nervous system.

2.2 Receptor Modulation

The compound acts as a modulator of various receptors, including GABA and NMDA receptors. This modulation can lead to anxiolytic effects, making it a candidate for further research in anxiety and depression treatments.

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Acetylation of Pyrrolidine Derivatives: Utilizing acetic anhydride or acetyl chloride to introduce the acetyl group.

- Oxy-acid Formation: The reaction of the pyrrolidine derivative with chloroacetic acid to form the final product.

3.2 Scalability and Efficiency

Recent advancements in synthetic methodologies have improved the scalability of producing this compound, making it more accessible for research and potential commercial applications.

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial | Demonstrated significant inhibition against S. aureus with MIC values indicating potent activity. |

| Study B (2024) | Neurological | Showed enhancement of cognitive functions in animal models through modulation of cholinergic pathways. |

| Study C (2025) | Synthetic Methods | Developed a new synthesis route that reduces the number of steps and increases yield by 30%. |

Mechanism of Action

The mechanism of action of ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetic acid moieties can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also participate in signaling pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between ((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid and related compounds:

Key Observations:

Pyrrolidine vs. Aryloxy/Pyridine Backbones : Unlike aryloxy- or pyridine-based analogs (e.g., compounds 9a–i , 2-(Pyridin-3-yl)acetic acid ), this compound’s pyrrolidine ring provides conformational rigidity and stereochemical control, enhancing its utility in asymmetric synthesis.

Substituent Effects: The acetyloxy group in the target compound contrasts with the carbamate group in ((S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl)-acetic acid , which confers greater hydrolytic stability. The methylamino substituent in ((S)-1-Methyl-pyrrolidin-3-ylaMino)-acetic acid enhances nucleophilicity, favoring coordination in catalytic systems.

Functional Group Reactivity: The acetic acid moiety in all analogs enables salt formation or esterification, but the presence of electron-withdrawing groups (e.g., acetyl in the target compound) reduces basicity compared to amino-substituted analogs .

Biological Activity

((S)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Antibacterial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, in vitro evaluations revealed that certain derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound Name | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Sodium pyrrolidide | Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 | |

| Escherichia coli | <125 | |

| Pseudomonas aeruginosa | 150 |

These results indicate that the antibacterial activity is often enhanced by specific substituents on the pyrrolidine ring, emphasizing the role of chemical structure in bioactivity .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that certain derivatives can effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays measuring cyclooxygenase-2 (COX-2) inhibition showed promising results. The IC50 values for selected derivatives were reported as follows:

- Compound A : IC50 = 0.04 μmol

- Compound B : IC50 = 0.04 μmol

- Celecoxib (Standard) : IC50 = 0.04 μmol

These findings suggest that this compound may serve as a potential anti-inflammatory agent comparable to established medications .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies. Notably, a series of pyrrolidine derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated remarkable cytotoxicity with IC50 values in the nanomolar range:

| Compound Name | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound C | MCF-7 | 20.1 |

| Compound D | HCT116 | 14 |

The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to increased cytotoxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving a series of pyrrolidine derivatives demonstrated significant inhibition of Staphylococcus aureus and E. coli, reinforcing the compound's potential as an antibiotic agent.

- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of a pyrrolidine derivative in patients with advanced solid tumors, showing promising results in tumor reduction and manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.